molecular formula C5H9N B3254128 1-(Methylamino)-2-butyne CAS No. 23230-98-0

1-(Methylamino)-2-butyne

Cat. No. B3254128
CAS RN: 23230-98-0
M. Wt: 83.13 g/mol
InChI Key: NHRCYVYZAAVHCD-UHFFFAOYSA-N
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Description

1-(Methylamino)-2-butyne, also known as MAB, is a chemical compound with the molecular formula C5H9N. It is a colorless liquid that is used in various scientific research applications. MAB is a highly reactive compound and is known for its unique chemical properties.

Scientific Research Applications

Metabolic Pathways and Hypotensive Activity

  • Butynamine, chemically related to 1-(Methylamino)-2-butyne, undergoes N-demethylation by rat liver enzymes. This process leads to the production of des-N-methyl butynamine, which possesses short-duration hypotensive activity. This demethylation by microsomal enzymes indicates a significant metabolic pathway in both rats and humans (McMahon & Easton, 1962).

Chemical Synthesis and Catalytic Systems

  • Research into the carbonylation of alkynes has shown that the catalytic system comprising Pd(OAc)2/2-pyridyldiphenylphosphine/methanesulfonic acid can facilitate the carbonylation of 2-butyne, a compound structurally similar to 1-(Methylamino)-2-butyne. This process results in the stereospecific production of methyl ester of (E)-2-methyl-2-butenoic acid, indicating cis stereochemistry in the addition of H and COOCH3 moieties (Scrivanti et al., 1998).

Gas Phase Ion Processes

  • Studies on the proton affinities of 1,3-butadiene and 2-butyne (closely related to 1-(Methylamino)-2-butyne) in the gas phase have led to insights into the heats of formation of various C4H+7 ions. These findings are critical for understanding the behavior of these ions in different chemical environments (Lias & Ausloos, 1987).

properties

IUPAC Name

N-methylbut-2-yn-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N/c1-3-4-5-6-2/h6H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHRCYVYZAAVHCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCNC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

83.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Methylamino)-2-butyne

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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